molecular formula C17H30BrN B12653038 Benzyldimethyloctylammonium bromide CAS No. 58965-50-7

Benzyldimethyloctylammonium bromide

Katalognummer: B12653038
CAS-Nummer: 58965-50-7
Molekulargewicht: 328.3 g/mol
InChI-Schlüssel: JBJPHJWPSMUIJR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyldimethyloctylammonium bromide is a quaternary ammonium compound with the molecular formula C₁₇H₃₀BrN. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyldimethyloctylammonium bromide can be synthesized through the quaternization of dimethyloctylamine with benzyl bromide. The reaction typically occurs in a solvent such as acetone or ethanol under reflux conditions. The reaction is as follows:

C8H17N(CH3)2+C6H5CH2BrC8H17N(CH3)2CH2C6H5Br\text{C}_8\text{H}_{17}\text{N(CH}_3)_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Br} \rightarrow \text{C}_8\text{H}_{17}\text{N(CH}_3)_2\text{CH}_2\text{C}_6\text{H}_5\text{Br} C8​H17​N(CH3​)2​+C6​H5​CH2​Br→C8​H17​N(CH3​)2​CH2​C6​H5​Br

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of photochemical bromination techniques has been reported to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyldimethyloctylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride.

Major Products:

Wissenschaftliche Forschungsanwendungen

Benzyldimethyloctylammonium bromide has a wide range of applications in scientific research:

Wirkmechanismus

The antimicrobial activity of benzyldimethyloctylammonium bromide is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism involves the binding of the quaternary ammonium group to the negatively charged components of the cell membrane .

Vergleich Mit ähnlichen Verbindungen

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Didecyldimethylammonium chloride: Known for its use in disinfectants and sanitizers.

    Cetyltrimethylammonium bromide: Commonly used in laboratory research as a surfactant.

Uniqueness: Benzyldimethyloctylammonium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent .

Eigenschaften

CAS-Nummer

58965-50-7

Molekularformel

C17H30BrN

Molekulargewicht

328.3 g/mol

IUPAC-Name

benzyl-dimethyl-octylazanium;bromide

InChI

InChI=1S/C17H30N.BrH/c1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

JBJPHJWPSMUIJR-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.